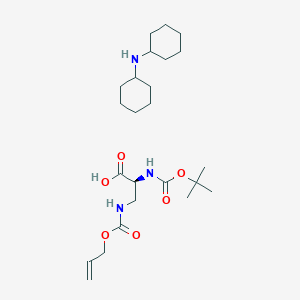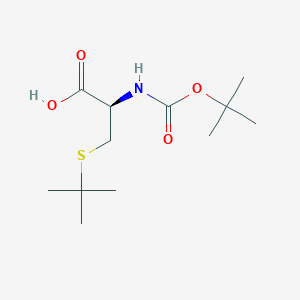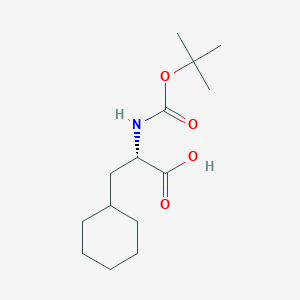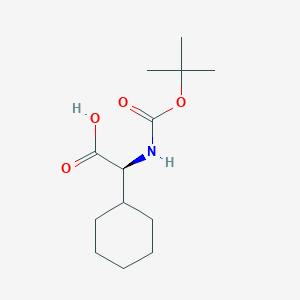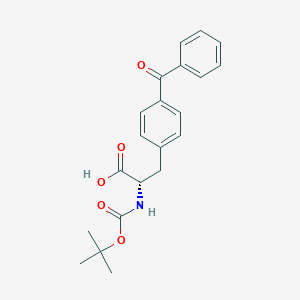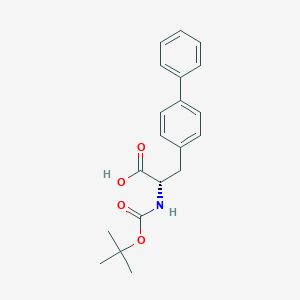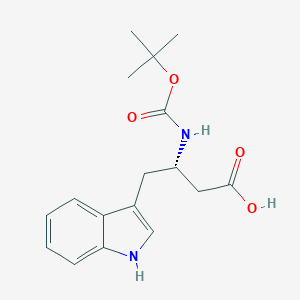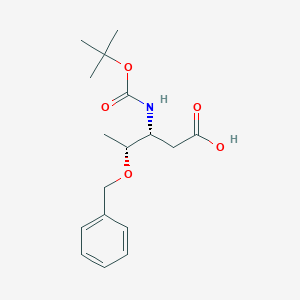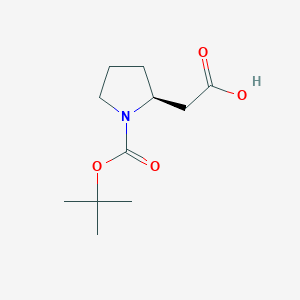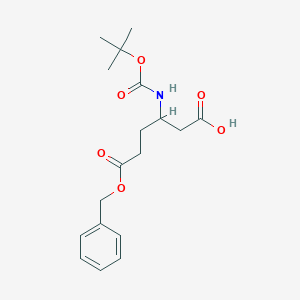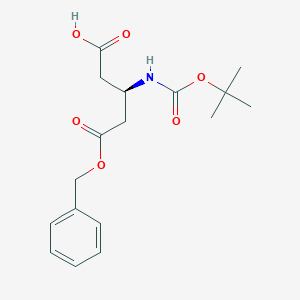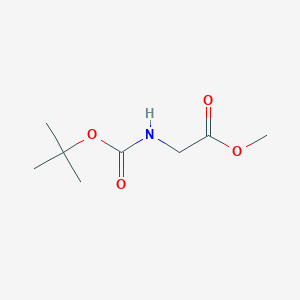
Boc-Glycine methyl ester
Overview
Description
Boc-Glycine methyl ester, also known as N-(tert-butoxycarbonyl)glycine methyl ester, is an organic compound widely used in organic synthesis. It is a white crystalline solid that serves as a protecting group for amino acids, particularly in peptide synthesis. The Boc (tert-butoxycarbonyl) group is used to protect the amino function, facilitating various chemical reactions without interference from the amino group .
Mechanism of Action
- The primary target of Boc-Gly-OMe is the amino group of glycine (Gly). Specifically, Boc-Gly-OMe acts as a protecting group for the amino function of glycine during organic synthesis . By attaching the Boc group, we shield the amino group from unwanted reactions while manipulating the molecule.
Target of Action
Biochemical Analysis
Biochemical Properties
Boc-Glycine methyl ester plays a significant role in biochemical reactions. It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants
Molecular Mechanism
It is known that it can be used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant . This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Glycine methyl ester can be synthesized through the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction is as follows:
Glycine methyl ester hydrochloride+Boc2O+Base→Boc-Glycine methyl ester+By-products
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Boc-Glycine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding glycine methyl ester.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Glycine methyl ester.
Substitution: Various substituted glycine derivatives.
Reduction: Glycine alcohol derivatives.
Scientific Research Applications
Boc-Glycine methyl ester is extensively used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals, paints, and dyes.
Comparison with Similar Compounds
- N-(tert-butoxycarbonyl)alanine methyl ester
- N-(tert-butoxycarbonyl)valine methyl ester
- N-(tert-butoxycarbonyl)leucine methyl ester
Comparison: Boc-Glycine methyl ester is unique due to its simplicity and versatility in peptide synthesis. Compared to other Boc-protected amino acid esters, it offers a straightforward synthesis route and is widely used as a standard protecting group in organic synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it a preferred choice for many synthetic applications .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZOEOLWIHIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348468 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31954-27-5 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some reactions where Boc-Glycine methyl ester has been used as a starting material in scientific research?
A1: this compound serves as a versatile building block in peptide synthesis. For instance, it has been utilized in the synthesis of Boc2-Gly-OBzl [] and Boc-Pro-(Boc)Gly-OMe []. Furthermore, research has shown its application in continuous-flow organocatalysis, where it served as a reagent in the N-heterocyclic carbene (NHC)-catalyzed amidation reaction with ethanolamine [].
Q2: How does the continuous-flow approach for NHC generation benefit reactions involving this compound?
A2: Traditional methods for generating NHCs often involve multiple steps and can be inefficient. The research paper [] demonstrates a novel continuous-flow setup using either a heterogeneous inorganic base or a homogeneous organic base for NHC generation. This approach offers several advantages, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


